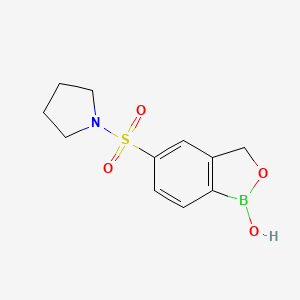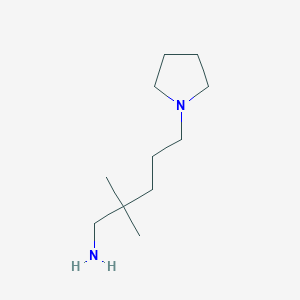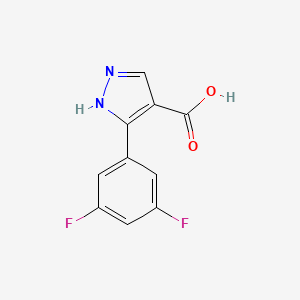
2-Methyl-4-nitrobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitrobutanoic acid is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a methyl group and a nitro group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobutanoic acid typically involves the nitration of 2-methylbutanoic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Methyl-4-aminobutanoic acid.
Oxidation: 2-Methyl-4-carboxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-nitrobutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes, altering their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
- 2-Methyl-4-aminobutanoic acid
- 2-Methyl-4-carboxybutanoic acid
- 2-Methyl-4-hydroxybutanoic acid
Comparison: 2-Methyl-4-nitrobutanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group allows for specific redox reactions and interactions with biological molecules that are not possible with the amino, carboxy, or hydroxy derivatives .
Propiedades
Número CAS |
88348-06-5 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-methyl-4-nitrobutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8) |
Clave InChI |
OUFURNSEVIXAGV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
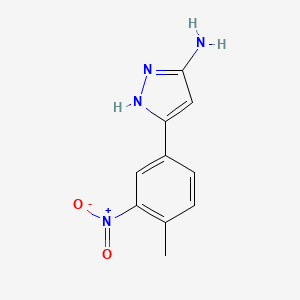
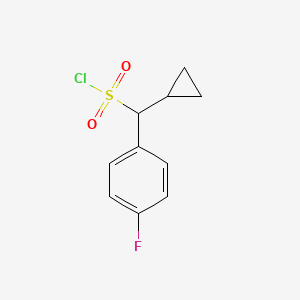
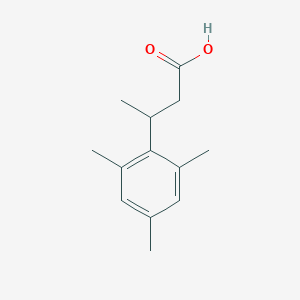

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
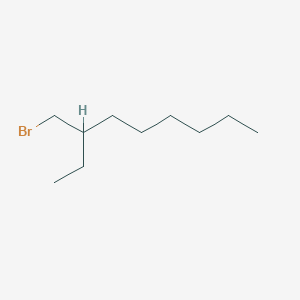
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
